N-(5-chloro-2-methoxyphenyl)propanamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)propanamide typically involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent such as propanoyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)propanamine.
Substitution: Formation of N-(5-substituted-2-methoxyphenyl)propanamide derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The amide moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)propanamide
- N-(5-chloro-2-hydroxyphenyl)propanamide
- N-(5-chloro-2-methoxyphenyl)butanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)propanamide is unique due to the specific combination of chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
HAEVOHOWBAUKGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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